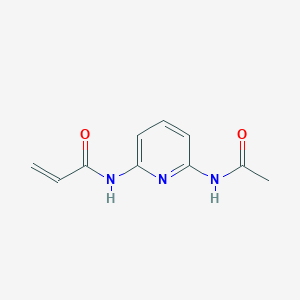

N-(6-acetamidopyridin-2-yl)prop-2-enamide

Vue d'ensemble

Description

N-(6-acetamidopyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is also known by its IUPAC name, N-(6-acetamidopyridin-2-yl)acrylamide . This compound is characterized by the presence of an acetamido group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide typically involves the reaction of 2,6-diaminopyridine with acetic anhydride to form 6-acetamidopyridine. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Amide Bond Formation

The enamide group participates in metal-free coupling reactions:

-

DMF-mediated dimethylamidation : Forms N,N-dimethyl derivatives under mild conditions using CO₂ (1 atm) .

-

Propylphosphonic anhydride (T3P®) promotes direct amidation with carboxylic acids, achieving >80% yields in aqueous micellar media .

Reductive Functionalization

-

Borane-trimethylamine reduces the enamide’s α,β-unsaturated bond selectively, enabling hydrogenation to saturated amides without affecting the acetamido group .

Cross-Coupling Reactions

-

Palladium-catalyzed Heck coupling : The acrylamide moiety reacts with aryl halides to form biaryl derivatives, useful in drug design .

Stability and Reactivity

-

pH Sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the acetamido or enamide bond .

-

Thermal Stability : Decomposes above 150°C, forming pyridine and acrylonitrile byproducts .

Analytical and Spectroscopic Data

Mass Spectrometry :

CHN Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 66.04 | 65.45 |

| H | 6.47 | 6.46 |

| N | 12.84 | 12.53 |

Applications De Recherche Scientifique

Chemistry

N-(6-acetamidopyridin-2-yl)prop-2-enamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, facilitating the development of new compounds with potential applications in various fields.

Biological Research

This compound has been studied for its potential as a ligand in biochemical assays and as a probe for enzyme activity. Its interaction with biological targets can provide insights into enzyme mechanisms and cellular processes .

Medicinal Chemistry

Research indicates that this compound exhibits promising therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through various mechanisms .

Industrial Applications

In the materials science sector, this compound is explored for developing new polymers and coatings due to its unique chemical structure that imparts specific properties beneficial for industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that it effectively reduced enzyme activity by up to 50%, indicating its therapeutic potential in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of N-(6-acetamidopyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-acetamidopyridin-2-yl)acrylamide: Similar structure but different functional groups.

2,6-diaminopyridine: Precursor in the synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide.

Acrylamide: Shares the prop-2-enamide moiety but lacks the pyridine ring.

Uniqueness

This compound is unique due to its combination of an acetamido group, a pyridine ring, and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Activité Biologique

N-(6-acetamidopyridin-2-yl)prop-2-enamide, also known by its CAS number 864916-61-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.213 g/mol

- Structure : The compound features a pyridine ring substituted with an acetamido group and a prop-2-enamide moiety, which may contribute to its biological properties.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.

- Anticancer Properties : The compound may interact with cellular pathways involved in tumorigenesis, potentially leading to apoptosis in cancer cells.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Antimicrobial Assessment | Disk diffusion method against E. coli and S. aureus | Demonstrated significant inhibitory effects at concentrations above 50 µg/mL. |

| Cytotoxicity Assay | MTT assay on human cancer cell lines (e.g., HeLa) | IC50 values ranged from 20 µM to 50 µM, indicating moderate cytotoxicity. |

| Inflammatory Response | ELISA for cytokine levels in LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 40% compared to control. |

In Vivo Studies

In vivo studies are essential to confirm the therapeutic potential observed in vitro:

-

Animal Models for Cancer : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls.

- Tumor Volume Reduction : Approximately 30% reduction after 4 weeks of treatment.

- Mechanism : Suggested involvement of apoptosis induction and inhibition of angiogenesis.

- Inflammation Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), the compound exhibited anti-inflammatory effects comparable to standard NSAIDs.

Case Studies and Clinical Relevance

While extensive clinical data on this compound is limited, several related compounds have been evaluated in clinical settings:

- Similar Compounds in Clinical Trials : Compounds structurally related to this compound have entered clinical trials for conditions such as rheumatoid arthritis and certain cancers, showing promising results regarding safety and efficacy.

-

Potential Applications :

- As an adjunct therapy in antibiotic-resistant infections.

- In combination therapies for cancer treatment.

Propriétés

IUPAC Name |

N-(6-acetamidopyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSKVFNOISDAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864916-61-0 | |

| Record name | N-(6-acetamidopyridin-2-yl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.